molecular formula C7H12O3 B12358382 2-(3-Ethyloxetan-3-yl)acetic acid

2-(3-Ethyloxetan-3-yl)acetic acid

Cat. No.: B12358382
M. Wt: 144.17 g/mol
InChI Key: QGPMBKNOJKDRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethyloxetan-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is a carboxylic acid derivative featuring an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (3-ethyloxetan-3-yl)methanol with a suitable carboxylating agent under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(3-Ethyloxetan-3-yl)acetic acid may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This can include continuous flow reactors and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyloxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2-(3-Ethyloxetan-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethyloxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyloxetan-3-yl)acetic acid is unique due to its ethyl-substituted oxetane ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized materials and pharmaceuticals .

Properties

IUPAC Name

2-(3-ethyloxetan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-7(3-6(8)9)4-10-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPMBKNOJKDRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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